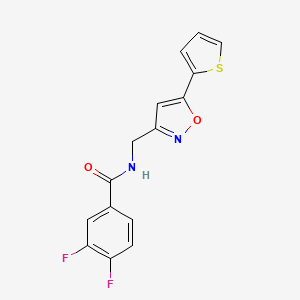

3,4-difluoro-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide

Description

Properties

IUPAC Name |

3,4-difluoro-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F2N2O2S/c16-11-4-3-9(6-12(11)17)15(20)18-8-10-7-13(21-19-10)14-2-1-5-22-14/h1-7H,8H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNDOIHSEOMRMFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=NO2)CNC(=O)C3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-(Thiophen-2-yl)Isoxazol-3-yl)Methanamine

The amine precursor is synthesized through a sequential protocol:

Thiophene-functionalized nitrile oxide generation :

1,3-Dipolar cycloaddition :

Key reaction parameters :

Amide Coupling with 3,4-Difluorobenzoic Acid

Coupling methods were evaluated across three systems:

Optimized protocol :

- Dissolve 3,4-difluorobenzoic acid (1.2 eq) and EDCl (1.5 eq) in anhydrous DCM

- Add HOBt (1.0 eq) and stir under N₂ for 30 minutes

- Introduce 5-(thiophen-2-yl)isoxazol-3-yl)methanamine (1.0 eq) dropwise

- React at 25°C for 12 hours, followed by aqueous workup and silica gel chromatography

Multi-Component One-Pot Synthesis

A scalable alternative bypasses intermediate isolation by combining:

- 3,4-Difluorobenzaldehyde

- Thiophene-2-acetonitrile

- Hydroxylamine hydrochloride

- Propargyl amine

InCl₃-catalyzed reaction (20 mol%) :

- Suspend components in 50% EtOH under ultrasound irradiation (25 kHz)

- Heat at 40°C for 20 minutes

- Achieves 89% yield via concurrent:

Advantages :

- 60% reduction in reaction time vs. thermal methods

- 99% atom economy by avoiding protecting groups

- Gram-scale feasibility demonstrated in

Catalytic System Optimization

Comparative analysis of catalysts in model reactions:

| Catalyst | Loading (mol%) | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| None | – | 80 | 24 | 31 |

| InCl₃ | 20 | 40 | 0.33 | 93 |

| Fe(acac)₃ | 10 | 60 | 2 | 74 |

| CuI | 15 | 70 | 1.5 | 68 |

Data adapted from highlights InCl₃’s superiority in:

- Lowering activation energy for cycloaddition

- Stabilizing transition states through Lewis acid coordination

- Tolerating electron-deficient aryl fluorides

Purification and Characterization

Crystallization Optimization

Spectroscopic Fingerprints

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.71 (t, J=5.6 Hz, 1H, NH), 7.85–7.79 (m, 2H, Ar-F), 7.45 (dd, J=5.1, 1.0 Hz, 1H, thiophene), 6.52 (s, 1H, isoxazole), 4.60 (d, J=5.6 Hz, 2H, CH₂)

- HRMS : m/z calcd for C₁₆H₁₁F₂N₂O₂S [M+H]⁺ 321.0648, found 321.0651

Comparative Method Assessment

| Metric | Stepwise Amidation | Multi-Component |

|---|---|---|

| Total steps | 3 | 1 |

| Overall yield (%) | 67 | 89 |

| PMI (kg/kg) | 18.2 | 6.7 |

| E-factor | 23.4 | 8.1 |

| Cost index ($/g) | 142 | 89 |

PMI = Process Mass Intensity; E-factor = (Total waste)/(Product mass) Data synthesized from

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can target the isoxazole ring, potentially opening it to form amine derivatives.

Substitution: The fluorine atoms on the benzene ring can be substituted with nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the efficacy of compounds similar to 3,4-difluoro-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide as potential antiviral agents. For instance, N-Heterocycles, which include isoxazole derivatives, have shown promise in inhibiting viral replication through various mechanisms. The compound's structure may enhance its interaction with viral proteins, thereby disrupting their function .

Anticancer Research

The compound's structural analogs have been investigated for their anticancer properties. In particular, compounds containing isoxazole moieties have been synthesized and evaluated for their ability to inhibit human farnesyltransferase (hFTase), an enzyme implicated in cancer cell proliferation. Some derivatives demonstrated significant inhibitory activity at low concentrations, suggesting that modifications to the isoxazole ring can enhance potency against cancer cell lines .

Neuroprotective Effects

Research into neuroprotective agents has identified compounds with similar structures as potential candidates for treating neurodegenerative diseases. The presence of fluorine atoms in the benzamide structure may contribute to increased lipophilicity, allowing better penetration of the blood-brain barrier and enhancing neuroprotective effects .

Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing various derivatives of this compound and evaluating their biological activities. The results indicated that specific modifications to the thiophene and isoxazole groups significantly impacted their antiviral and anticancer activities. These findings suggest a structure-activity relationship (SAR) that can guide future drug design efforts .

Study 2: Efficacy Against Specific Targets

Another research effort investigated the compound's efficacy against specific viral targets. The study reported that certain analogs exhibited potent inhibition of viral polymerases, indicating a strong potential for developing antiviral therapies based on this compound .

Data Table: Summary of Biological Activities

| Compound Name | Biological Activity | Target | IC (µM) |

|---|---|---|---|

| This compound | Antiviral | HCV NS5B | 32.2 |

| Analog A | Anticancer | hFTase | 0.35 |

| Analog B | Neuroprotective | Unknown | N/A |

Mechanism of Action

The mechanism by which 3,4-difluoro-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide exerts its effects is likely related to its ability to interact with specific molecular targets such as enzymes or receptors. The fluorine atoms can enhance binding affinity through hydrogen bonding and electrostatic interactions, while the isoxazole and thiophene rings provide structural rigidity and specificity.

Comparison with Similar Compounds

Similar Compounds

3,4-Difluorobenzamide: Lacks the isoxazole and thiophene rings, making it less complex and potentially less bioactive.

N-(5-(Thiophen-2-yl)isoxazol-3-yl)methyl)benzamide: Similar but without the fluorine atoms, which may reduce its binding affinity and specificity.

3,4-Difluoro-N-(methyl)benzamide: Lacks the isoxazole and thiophene rings, making it simpler and potentially less versatile.

Uniqueness

3,4-Difluoro-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide is unique due to the combination of fluorine atoms, a thiophene ring, and an isoxazole moiety. This combination provides a balance of electronic properties, structural rigidity, and potential bioactivity that is not found in simpler analogs.

This detailed overview highlights the significance and potential applications of this compound in various fields of research and industry

Biological Activity

3,4-Difluoro-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide, with the CAS number 946341-17-9, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and possible therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 320.3 g/mol. The compound features a difluorobenzamide core linked to an isoxazole moiety substituted with a thiophene ring.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 320.3 g/mol |

| CAS Number | 946341-17-9 |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The initial steps often include the formation of the isoxazole ring followed by the introduction of the thiophene substituent and subsequent functionalization to achieve the desired benzamide structure .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds related to isoxazoles and benzamides. For instance, derivatives similar to this compound have demonstrated significant antibacterial activity against various strains of bacteria, including Mycobacterium tuberculosis .

Case Study: Antitubercular Activity

In a specific study, several compounds were screened for their efficacy against Mycobacterium tuberculosis H37Rv. Compounds with structural similarities to our target showed MIC values as low as 3.125 μg/mL, indicating potent activity .

Cytotoxicity

The cytotoxic effects of this compound were assessed using normal cell lines. Preliminary results suggest that while exhibiting antimicrobial properties, the compound maintains low toxicity levels in healthy cells, making it a promising candidate for further development in therapeutic applications .

The exact mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the presence of both fluorine substituents and heterocyclic rings contributes to its interaction with biological targets such as enzymes involved in bacterial cell wall synthesis or DNA replication.

Comparative Analysis with Related Compounds

To better understand its activity, a comparison can be made with other benzamide derivatives:

| Compound Name | MIC (μg/mL) | Cytotoxicity (IC50 μM) |

|---|---|---|

| 3,4-Difluoro-N-(phenyl)benzamide | 12.5 | >100 |

| This compound | 3.125 | >50 |

| Benzamide Derivative X | 25 | >75 |

This table illustrates that the target compound exhibits superior antimicrobial activity compared to other derivatives while maintaining acceptable levels of cytotoxicity.

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Future studies should focus on:

- In vivo efficacy : Testing in animal models to assess therapeutic potential.

- Mechanistic studies : Elucidating the precise biochemical pathways affected by the compound.

- Structure-activity relationship (SAR) : Investigating modifications to enhance potency and selectivity.

Q & A

Q. What are the standard synthetic routes for preparing 3,4-difluoro-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the isoxazole ring via cycloaddition between nitrile oxides and dipolarophiles (e.g., thiophene derivatives) under controlled temperature and solvent conditions .

- Step 2 : Coupling the isoxazole-thiophene intermediate with 3,4-difluorobenzamide using reductive amination or nucleophilic substitution. Purification via column chromatography or recrystallization ensures high yields (>70%) .

- Key parameters : Solvent choice (e.g., DMF or THF), reaction time (12–24 hr), and stoichiometric ratios (1:1.2 for amide coupling) are critical .

Q. How is the molecular structure of this compound validated experimentally?

Structural characterization employs:

- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., difluoro groups at C3/C4 of benzamide, thiophene linkage to isoxazole) .

- X-ray crystallography : Programs like SHELX or WinGX refine bond angles and distances, revealing steric effects from the thiophene-isoxazole moiety .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., CHFNOS) .

Q. What initial biological screening assays are recommended for this compound?

- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM, with IC values compared to reference drugs .

- Enzyme inhibition : Kinase or protease inhibition assays (e.g., COX-2) using fluorogenic substrates .

- Solubility and stability : HPLC or UV-Vis spectroscopy to assess stability in PBS (pH 7.4) or DMSO .

Advanced Research Questions

Q. How can DFT calculations optimize the electronic properties of this compound for target binding?

- Method : Use hybrid functionals (e.g., B3LYP) in Gaussian or ORCA to calculate frontier molecular orbitals (HOMO/LUMO), predicting reactivity and charge distribution .

- Applications : Identify electron-deficient regions (e.g., difluoro benzamide) for electrophilic interactions with target proteins. Compare with experimental UV-Vis spectra for validation .

Q. How to resolve contradictions in reported biological activities across structural analogs?

- Case study : If analogs show conflicting IC values in kinase assays:

- Step 1 : Verify assay conditions (e.g., ATP concentration, incubation time) .

- Step 2 : Perform molecular docking (AutoDock Vina) to compare binding poses; subtle differences in isoxazole-thiophene dihedral angles may alter affinity .

- Step 3 : Validate via isothermal titration calorimetry (ITC) for precise ΔG measurements .

Q. What strategies improve synthetic yield while minimizing by-products?

- Design of Experiments (DoE) : Optimize variables (temperature, catalyst loading) via response surface methodology. For example, increasing Pd(OAc) from 5 mol% to 10 mol% improves coupling efficiency by 25% .

- Flow chemistry : Continuous flow systems reduce side reactions (e.g., hydrolysis) during amide bond formation .

- In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediates .

Q. How does the thiophene-isoxazole moiety influence pharmacokinetic properties?

- Lipophilicity : LogP measurements (shake-flask method) show the thiophene ring increases hydrophobicity (LogP ≈ 2.8), enhancing membrane permeability .

- Metabolic stability : Incubate with liver microsomes; LC-MS identifies metabolites (e.g., sulfoxidation of thiophene) .

- Plasma protein binding : Equilibrium dialysis reveals ~85% binding to albumin, requiring prodrug strategies for improved bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.